molecular formula C13H11NO3 B2473608 4-(Pyridin-4-ylmethoxy)benzoic acid CAS No. 923216-85-7

4-(Pyridin-4-ylmethoxy)benzoic acid

Cat. No. B2473608
CAS RN: 923216-85-7
M. Wt: 229.235
InChI Key: BZNNDTCHJWVJGP-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylmethoxy)benzoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .


Synthesis Analysis

A new metal-based chemotherapeutic drug candidate [Co(L)2·(H2O)4] (1) was synthesized from the ligand 4-(pyridin-4-ylmethoxy)-benzoic acid (HL) and thoroughly characterized by spectroscopic, analytical, and single crystal X-ray diffraction techniques .


Molecular Structure Analysis

The molecular structure of 4-(Pyridin-4-ylmethoxy)benzoic acid consists of one Co(II) ion, one L− ligand, and two coordinated aqua molecules . The Co(II) ion is coordinated to four oxygen atoms from four aqua molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Pyridin-4-ylmethoxy)benzoic acid include a molecular formula of C13H11NO3 and a molecular weight of 229.23 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

4-(Pyridin-4-ylmethoxy)benzoic acid has been utilized in the synthesis of various coordination polymers and metal-organic frameworks. These compounds have been characterized using different spectroscopic techniques and single-crystal X-ray diffraction. For instance, 3,5-bis(pyridin-4-ylmethoxy)benzoic acid was used to create lanthanide complexes with interesting photophysical properties, such as bright green luminescence efficiencies in solid state (Sivakumar et al., 2011). Similarly, Xu et al. (2009) synthesized a novel 3D polymer using 3,5-bis(pyridin-4-ylmethoxy)benzoic acid, exhibiting a 4-fold interpenetrating net with photoluminescent properties (Xu et al., 2009).

Photophysical and Luminescent Properties

These synthesized materials often display unique photophysical and luminescent properties. For example, terbium systems created using 3,4-bis(pyridin-4-ylmethoxy)benzoic acid as a bridge molecule in hybrid materials exhibited high thermal stability and amorphous structure features, with strong green emission from Tb3+ ions (Zhang et al., 2015).

Supramolecular Chemistry and Crystal Engineering

This compound has been instrumental in the development of supramolecular chemistry and crystal engineering. It aids in the formation of complex structures like entangled frameworks and coordination polymers with specific topologies and binding modes. For example, a study by Li et al. (2012) showed the synthesis of entangled structures based on bi- and tri-metallic cores, utilizing 1,4-bis(pyridin-4-ylmethoxy)benzene (Li et al., 2012).

Interaction with Biological Molecules

In the field of biochemistry, 4-(Pyridin-4-ylmethoxy)benzoic acid derivatives have been investigated for their interaction with DNA and proteins. For instance, Tabassum et al. (2015) synthesized a Co(II) complex from this ligand, which showed significant DNA binding and photo cleavage activity, as well as interaction with human serum albumin (Tabassum et al., 2015).

Thermo- and Solvatochromic Properties

Compounds containing 4-(pyridin-4-yl)benzoic acid have exhibited thermo- and solvatochromic properties, useful in materials science for sensing and display technologies. For example, a study by Mehlana et al. (2012) focused on metal-organic frameworks showing water-induced phase transformations with chromotropism, a property important for creating responsive materials (Mehlana et al., 2012).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it causes skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Specific safety and hazard information for 4-(Pyridin-4-ylmethoxy)benzoic acid is not available in the search results.

properties

IUPAC Name

4-(pyridin-4-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNNDTCHJWVJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-ylmethoxy)benzoic acid

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